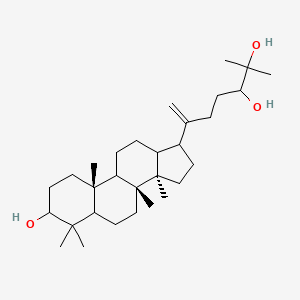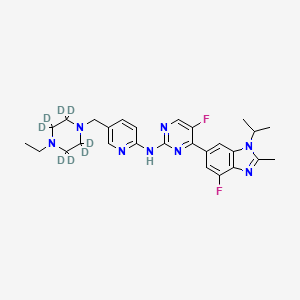![molecular formula C17H15NO4 B15144908 N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 is a stable isotope-labeled compound with the molecular formula C17D3H12NO4 and a molecular weight of 300.324 . This compound is often used as a synthetic intermediate in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 involves several steps. One common method includes the reaction of phthalic anhydride with 2-(o-methoxyphenoxy)ethylamine in the presence of a deuterium source to introduce the deuterium atoms . The reaction typically occurs under reflux conditions with an appropriate solvent such as isopropanol or water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical reactions and cellular processes . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 can be compared with other similar compounds, such as:
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide: The non-deuterated analog, which has similar chemical properties but lacks the stable isotope labeling.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of the compound .
Propriétés
Formule moléculaire |
C17H15NO4 |
|---|---|
Poids moléculaire |
300.32 g/mol |
Nom IUPAC |
2-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-16(19)12-6-2-3-7-13(12)17(18)20/h2-9H,10-11H2,1H3/i1D3 |
Clé InChI |
WRBSZMMWHCAUKD-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
COC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


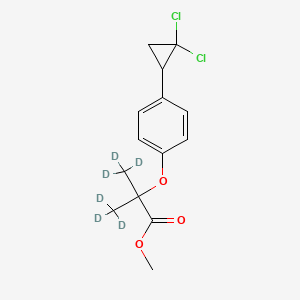
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
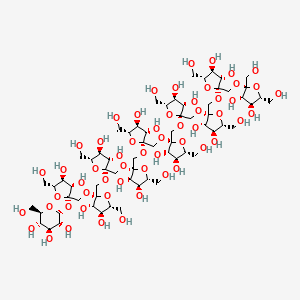

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
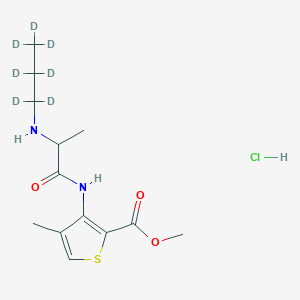
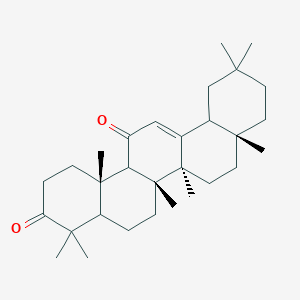
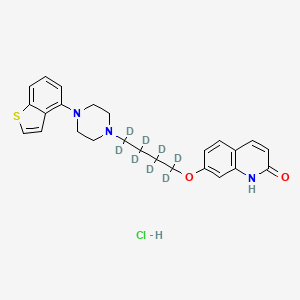
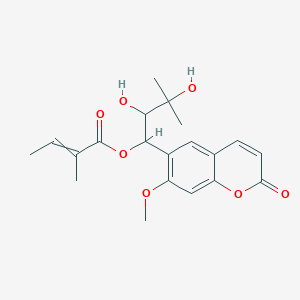
![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
